6-Methoxybenzo(a)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxybenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14O. It is a derivative of benzo(a)pyrene, which is known for its carcinogenic properties. The compound features a methoxy group (-OCH3) attached to the sixth position of the benzo(a)pyrene structure, which influences its chemical behavior and biological interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzo(a)pyrene typically involves the methoxylation of benzo(a)pyrene. One common method includes the use of methanol and a strong acid catalyst to introduce the methoxy group at the desired position. The reaction conditions often require elevated temperatures and prolonged reaction times to achieve high yields .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications and potential health risks. when produced, it follows similar synthetic routes as in laboratory settings, with additional purification steps to ensure the removal of impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methoxybenzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products:
Oxidation: Produces quinones and other oxygenated PAHs.
Reduction: Yields simpler hydrocarbons.
Substitution: Results in various substituted benzo(a)pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methoxybenzo(a)pyrene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Utilized in the development of materials with specific photophysical properties
Wirkmechanismus
The mechanism of action of 6-Methoxybenzo(a)pyrene involves its metabolic activation to form reactive intermediates. These intermediates can bind covalently to DNA, leading to mutations and potentially carcinogenic effects. The compound primarily targets the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of genes involved in oxidative stress, inflammation, and detoxification .
Vergleich Mit ähnlichen Verbindungen
Benzo(a)pyrene: The parent compound, known for its strong carcinogenic properties.
6,12-Dimethoxybenzo(a)pyrene: Another methoxy-substituted derivative with similar chemical behavior.
Phenanthrene and Pyrene: Structurally related PAHs with varying degrees of biological activity
Uniqueness: 6-Methoxybenzo(a)pyrene is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological systems. The presence of the methoxy group can alter its metabolic pathways and the types of DNA adducts formed, distinguishing it from other PAHs .
Eigenschaften
CAS-Nummer |
52351-96-9 |
---|---|
Molekularformel |
C21H14O |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
6-methoxybenzo[a]pyrene |
InChI |
InChI=1S/C21H14O/c1-22-21-17-8-3-2-7-15(17)16-11-9-13-5-4-6-14-10-12-18(21)20(16)19(13)14/h2-12H,1H3 |
InChI-Schlüssel |
OSXVWSFKNYMAPX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C5=CC=CC=C51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.